5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid

Description

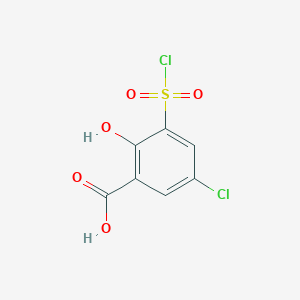

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid (molecular formula: C₇H₄Cl₂O₅S) is a benzoic acid derivative featuring a hydroxyl group (-OH) at position 2, a chlorine atom at position 5, and a chlorosulfonyl (-SO₂Cl) group at position 3 . This compound’s structure imparts high reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing chlorosulfonyl group. It serves as a precursor in pharmaceutical and agrochemical synthesis, where its substituents influence solubility, stability, and biological interactions .

Properties

CAS No. |

62547-34-6 |

|---|---|

Molecular Formula |

C7H4Cl2O5S |

Molecular Weight |

271.07 g/mol |

IUPAC Name |

5-chloro-3-chlorosulfonyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4Cl2O5S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2,10H,(H,11,12) |

InChI Key |

YWIHTDPSNSTHIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation Reaction

Reagents and Conditions : The chlorosulfonation is generally carried out by reacting the precursor compound with chlorosulfonic acid (ClSO₃H) at controlled temperatures ranging from 20°C to 80°C. Typical reaction times are approximately 1.5 hours to ensure complete substitution without overreaction or degradation of the substrate.

Mechanism : The electrophilic chlorosulfonyl group from chlorosulfonic acid attacks the aromatic ring, favoring the 3-position due to the directing effects of the hydroxyl and carboxylic acid groups.

-

$$

\text{5-chloro-2-hydroxybenzoic acid} + \text{ClSO}_3\text{H} \xrightarrow{70-80^\circ C, 1.5 h} \text{this compound}

$$ Yield : Reported yields for this reaction are around 65%, reflecting moderate efficiency under optimized conditions.

Industrial Scale Preparation

Industrial synthesis typically involves:

Continuous chlorosulfonic acid addition to the precursor in a reactor vessel maintained at controlled temperature (20°C to 50°C).

Use of quenching steps with ice water to precipitate the product.

Purification by recrystallization or filtration to isolate the pure compound.

Solvent systems such as aromatic hydrocarbons (e.g., toluene, xylene) may be employed to facilitate isolation and azeotropic removal of water formed during the reaction.

Process Optimization and Solvent Use

The chlorosulfonation reaction benefits from maintaining anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.

Use of water-immiscible solvents like toluene or mesitylene assists in azeotropic distillation of water formed during the reaction, improving yield and purity.

Water content in the reaction system is carefully controlled, typically using 0.1 to 10 parts by weight of water per part of chlorosulfonylbenzoic acid precursor to balance reactivity and product isolation.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Precursor | 5-chloro-2-hydroxybenzoic acid | Starting material for chlorosulfonation |

| Chlorosulfonating Agent | Chlorosulfonic acid (ClSO₃H) | Electrophilic sulfonylating reagent |

| Temperature | 20°C to 80°C | Controlled to avoid decomposition |

| Reaction Time | 1 to 2 hours | Typically 1.5 hours |

| Solvent | Toluene, mesitylene, xylenes | Water-immiscible, aids azeotropic distillation |

| Water Content | 0.1 to 10 parts per part precursor | Controls hydrolysis and crystallization |

| Product Isolation | Filtration, recrystallization | To obtain pure compound |

| Yield | ~65% | Moderate yield under optimized conditions |

Analytical and Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (¹H NMR) : Aromatic proton signals appear between δ 7.5–8.1 ppm, confirming substitution pattern.

Mass Spectrometry (Electrospray Ionization) : Molecular ion peak at m/z 271.07 confirms molecular weight of this compound.

High-Performance Liquid Chromatography (HPLC) : Used for purity assessment, with retention times typically around 6–7 minutes under reverse-phase conditions.

Melting Point Determination : The compound exhibits a melting point range of 171–174°C, indicative of purity and structural integrity.

- BenchChem data summary on this compound, including molecular properties, reaction conditions, and analytical data.

- PubChem CID 2777240: Structural information and compound identifiers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chloro group with a hydroxyl group.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the chlorosulfonyl group to a sulfonyl group.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and chlorosulfonyl groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The position and nature of substituents significantly alter chemical behavior. Key comparisons include:

- Positional Isomerism : Xipamide (4-chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid) demonstrates how shifting the chlorosulfonyl group to position 5 alters pharmacological activity, making it a potent diuretic .

- Electron-Withdrawing Effects : Fluorine in 5-chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride increases polarity and electrophilicity, enhancing its utility in acyl chloride reactions .

Physical and Chemical Properties

- Melting Points: Substituents influence melting points. For example: 5-Chloro-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid: 248–250°C . 5-Chloro-3-ethyl-2-hydroxybenzoic acid: Not reported, but likely lower due to alkyl group .

- Solubility: The hydroxyl and chlorosulfonyl groups enhance water solubility compared to non-polar analogs like 5-chloro-3-ethyl derivatives.

Biological Activity

5-Chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid, with the CAS number 62547-34-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄Cl₂O₅S, with a molecular weight of approximately 271.07 g/mol. The compound features a chlorosulfonyl group and a hydroxyl group on a benzene ring, contributing to its reactivity and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄Cl₂O₅S |

| Molecular Weight | 271.07 g/mol |

| Boiling Point | 452 °C at 760 mmHg |

| Density | 1.8 g/cm³ |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study evaluating the antimicrobial efficacy of chlorinated benzoic acids found that modifications in the chlorosulfonyl group significantly influenced antibacterial activity, suggesting that this compound may also possess similar properties .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The chlorosulfonyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions which can modify biological pathways.

Case Studies

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound can reduce bacterial counts significantly compared to controls. For example, one study reported a minimum inhibitory concentration (MIC) for certain derivatives against E. coli comparable to standard antibiotics .

- Anti-inflammatory Effects : In animal models, derivatives were tested for their ability to reduce edema induced by carrageenan injection. Results indicated that these compounds could significantly decrease swelling in comparison to untreated controls .

Q & A

Basic Research Questions

Q. What are the critical physical-chemical properties of 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid, and how do they influence experimental handling?

- Key Properties :

- Molecular formula: C₇H₅ClO₅S; molecular weight: 236.63 g/mol .

- Melting point: 171–174°C .

- Stability: Reacts with bases, oxides, and moisture; requires storage in a dry, inert environment .

- Methodological Guidance :

- Use anhydrous solvents and inert atmospheres (e.g., N₂/Ar) during synthesis or handling to avoid hydrolysis of the sulfonyl chloride group .

- Monitor thermal stability during reactions near the melting point (e.g., via differential scanning calorimetry) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Techniques :

- ¹H NMR : Look for aromatic proton signals in DMSO-d₆ or MeOH-d₄ (δ 7.5–8.1 ppm for substituted benzene rings) .

- HPLC : Purity assessment (e.g., tR ≈ 6–7 min under reverse-phase conditions) .

- Mass Spectrometry (ESI) : Confirm molecular ion [M−H]⁻ at m/z 235.95 .

- Validation : Cross-reference with published NMR shifts (e.g., δ 8.05 ppm for α,β-unsaturated ketones in related derivatives) .

Q. How should researchers address the compound’s moisture sensitivity during storage and reaction protocols?

- Storage : Use desiccants (e.g., silica gel) and airtight containers under nitrogen .

- Reaction Design : Pre-dry glassware, employ moisture-scavenging agents (e.g., molecular sieves), and avoid aqueous workup unless necessary .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound, given the reactivity of its sulfonyl chloride group?

- Challenge : Competing hydrolysis during sulfonation.

- Solutions :

- Use controlled chlorosulfonation at 0–5°C with SO₂Cl₂ in non-polar solvents (e.g., chlorobenzene) to minimize side reactions .

- Monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane) .

Q. How can structural modifications of this compound enhance its bioactivity, particularly against Gram-positive bacteria?

- Derivative Design :

- Replace the hydroxyl group with sulfonamide moieties (e.g., 5-chloro-2-hydroxybenzoic acid sulfonamides) to improve membrane permeability .

- Introduce halogenated aryl groups (e.g., 2,4-dichlorophenyl) at the 3-position to enhance target binding .

- Bioactivity Testing :

- Use MIC assays against S. aureus and B. subtilis; compare with parent compound .

- Analyze structure-activity relationships (SAR) via 3D-QSAR modeling .

Q. What experimental approaches resolve contradictions in reported bioactivity data for derivatives of this compound?

- Data Discrepancies : Variations in antimicrobial activity across studies may stem from differences in assay conditions (e.g., pH, solvent).

- Resolution Strategies :

- Standardize solvent systems (e.g., DMSO concentration ≤1% v/v) .

- Validate results using orthogonal assays (e.g., time-kill kinetics vs. disk diffusion) .

Q. How can researchers mitigate solubility challenges in biological assays for this hydrophobic compound?

- Solubilization Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.